L-2-Aminoadipic acid
Overview
Description
L-2-Aminoadipic acid, also known as (S)-2-aminohexanedioic acid, is a non-proteinogenic amino acid that plays a significant role in the lysine degradation pathway. It is a structural analog of glutamine and is involved in various metabolic processes. This compound is of interest due to its potential implications in metabolic disorders and its role as a biomarker for diabetes risk .
Mechanism of Action
Target of Action
L-2-Aminoadipic acid primarily targets glutamine synthetase and γ-glutamylcysteine synthetase . These enzymes play crucial roles in amino acid metabolism. Glutamine synthetase is involved in the biosynthesis of glutamine, an amino acid that serves as a nitrogen source for many biosynthetic reactions. γ-Glutamylcysteine synthetase is the first enzyme of the glutathione biosynthetic pathway, which is essential for cellular defense against oxidative stress .
Mode of Action
This compound acts as an inhibitor of glutamine synthetase and γ-glutamylcysteine synthetase . By inhibiting these enzymes, it disrupts the normal metabolic processes involving glutamine and glutathione, leading to changes in cellular metabolism .
Biochemical Pathways
This compound is a metabolite in the principal biochemical pathway of lysine . It is an intermediate in the metabolism (i.e., breakdown or degradation) of lysine and saccharopine . In higher fungi, lysine is biosynthesized via the α-aminoadipate (AAA) pathway . This pathway functions differently in different groups of organisms. While yeast and filamentous fungi use this pathway primarily to synthesize lysine, animals and plants use the same pathway in the reverse direction to metabolize lysine .
Pharmacokinetics
It has been found to be present in higher levels in diabetic patients , suggesting that it may be involved in glucose metabolism and could potentially influence the bioavailability of glucose in the body .
Result of Action
This compound modulates glucose metabolism and is present in higher levels in diabetic patients . It plays a key role in suppressing autophagy in C2C12 myotubes . Autophagy is a cellular process involved in the degradation and recycling of cellular components, and its suppression can lead to changes in cellular function and metabolism .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, it has been found that the levels of this compound are elevated in the adipose tissue of mice fed a high-fat diet compared to those fed a standard diet . This suggests that dietary factors can influence the levels and activity of this compound in the body .
Biochemical Analysis
Biochemical Properties
L-2-Aminoadipic acid interacts with various enzymes and proteins. It inhibits glutamine synthetase and γ-glutamylcysteine synthetase . It also plays a key role in suppressing autophagy in C2C12 myotubes .
Cellular Effects
This compound modulates glucose metabolism and is present in higher levels in diabetic patients . It influences cell function by affecting metabolic pathways and enzyme activity.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
This compound is involved in the catabolism of lysine saccharopine (SAC)/pipecolic acid (PIP) pathways . It interacts with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels.
Preparation Methods
Synthetic Routes and Reaction Conditions: L-2-Aminoadipic acid can be synthesized through several methods. One common approach involves the microbial fermentation of lysine. The process includes the catabolism of lysine via the saccharopine and pipecolic acid pathways . Another method involves the chemical synthesis from adipic acid through a series of reactions including amination and hydrolysis .
Industrial Production Methods: Industrial production of this compound often relies on microbial fermentation due to its efficiency and environmental friendliness. The process involves the use of genetically engineered strains of Escherichia coli to enhance the production yield .
Chemical Reactions Analysis
Types of Reactions: L-2-Aminoadipic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2-aminoadipate semialdehyde.
Reduction: Reduction reactions can convert it into different amino derivatives.
Substitution: It can participate in substitution reactions where the amino group is replaced by other functional groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Conditions vary depending on the substituent being introduced, but typically involve catalysts and specific solvents
Major Products:
Oxidation: 2-Aminoadipate semialdehyde.
Reduction: Various amino derivatives.
Substitution: Products depend on the substituent introduced
Scientific Research Applications
L-2-Aminoadipic acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various compounds.
Biology: It serves as a gliotoxin specific for astrocytes in research studies.
Industry: It is used in the production of certain pharmaceuticals and as an internal standard in amino acid analysis
Comparison with Similar Compounds
- L-2-Aminobutyric acid
- L-Glutamic acid
- L-Aspartic acid
- D-2-Aminoadipic acid
Comparison: L-2-Aminoadipic acid is unique due to its specific role in the lysine degradation pathway and its potential as a biomarker for diabetes risk. Unlike L-Glutamic acid and L-Aspartic acid, which are proteinogenic amino acids, this compound is non-proteinogenic and has distinct metabolic functions .
Properties
IUPAC Name |
(2S)-2-aminohexanedioic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO4/c7-4(6(10)11)2-1-3-5(8)9/h4H,1-3,7H2,(H,8,9)(H,10,11)/t4-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYIFNHCXNCRBQI-BYPYZUCNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C(=O)O)N)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C[C@@H](C(=O)O)N)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801017096 | |
Record name | L-alpha-Aminoadipate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801017096 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Aminoadipic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000510 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
2.2 mg/mL | |
Record name | Aminoadipic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000510 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
1118-90-7 | |
Record name | L-α-Aminoadipic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1118-90-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | L-alpha-Aminoadipate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001118907 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | L-alpha-Aminoadipate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801017096 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-AMINOADIPIC ACID, L- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/88ZH74L7SR | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Aminoadipic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000510 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
196 - 198 °C | |
Record name | Aminoadipic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000510 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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